Phenyl methylcarbamate

Description

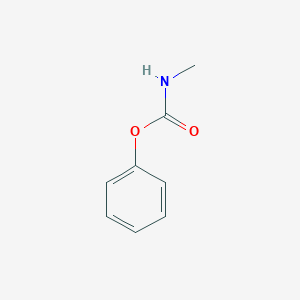

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-8(10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWKRWCUMCMVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073282 | |

| Record name | Phenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | Phenyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1943-79-9 | |

| Record name | Phenyl methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenmec | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-methyl-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPHENYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19U7Y0R088 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Academic Research Landscape of Phenyl Methylcarbamate

Significance within Contemporary Chemical and Biological Sciences

The carbamate (B1207046) functional group, of which phenyl methylcarbamate is a primary example, is a crucial structural element in a multitude of biologically active molecules. acs.org This has cemented its importance in both chemical and biological research, driving investigations into its synthesis, properties, and applications.

Role as a Fundamental Carbamate Moiety in Bioactive Molecules

The phenyl methylcarbamate structure serves as a foundational scaffold in the design and discovery of new bioactive compounds. acs.orgmdpi.com The carbamate group's ability to engage in significant molecular interactions, coupled with the variability offered by the phenyl ring for substitution, allows for the fine-tuning of a molecule's biological activity. mdpi.com This has led to the development of numerous derivatives with a wide spectrum of biological effects. ontosight.aiontosight.ai

The carbamate moiety is a key structural feature in many approved drugs and prodrugs, and its use in medicinal chemistry is on the rise. acs.org Carbamate derivatives are frequently designed to interact specifically with biological targets through their carbamate group. acs.org The chemical stability and ability of carbamates to enhance permeability across cellular membranes are additional attributes that have been leveraged in drug design. acs.org Consequently, the carbamate motif is increasingly being used as a substitute for peptide bonds. acs.org

Applications in Pharmaceutical Development

In the realm of pharmaceutical development, carbamates, including derivatives of phenyl methylcarbamate, are utilized in the synthesis of various drugs. ontosight.ai They can function as protecting groups for amines or be used to introduce specific functional groups into molecules, highlighting their synthetic utility. ontosight.ai

Research has explored the potential of carbamate derivatives as therapeutic agents for a range of conditions. For instance, some carbamates have been investigated for their potential in treating neurological disorders and as anticancer agents. ontosight.ai The fundamental structure of phenyl methylcarbamate provides a template for creating new pharmaceutical compounds with tailored properties.

Relevance in Biochemical Research

Phenyl methylcarbamate and its derivatives are significant tools in biochemical research, primarily due to their mechanism of action as cholinesterase inhibitors. nih.govnih.gov Many phenyl carbamates act as inhibitors of acetylcholinesterase, an essential enzyme in the nervous system, and this property is the basis for their biological effects. nih.govnih.gov The relationship between the molecular structure of phenyl methylcarbamates and their anticholinesterase activity has been a subject of quantitative structure-activity relationship (QSAR) studies. nih.govacs.org

Furthermore, phenyl methylcarbamate has been utilized in the development of analytical methods. A notable example is a method for detecting exposure to methyl isocyanate, a highly toxic industrial chemical. This method involves the base hydrolysis of methyl isocyanate-tyrosine adducts from hemoglobin to produce phenyl methylcarbamate, which can then be detected and quantified. nih.gov The metabolism of phenyl N-methylcarbamate has also been studied, with research showing it can be metabolized to phenyl N-hydroxymethylcarbamate in mice. nih.gov

Context within Agrichemical Science

The application of phenyl methylcarbamate derivatives is extensive in agrichemical science, where they are used as insecticides, herbicides, and fungicides. ontosight.aiontosight.aitcichemicals.com Carbamate insecticides function by inhibiting acetylcholinesterase in insects, leading to neurotoxicity. nih.govnih.govresearchgate.net

Several substituted phenyl methylcarbamates have been developed as commercial insecticides. For example, compounds like 2,3,5-trimethylphenyl methylcarbamate are components of insecticides used in agriculture. ebi.ac.uk Phenyl methylcarbamate itself, when combined with other compounds, can act as a broad-spectrum insecticide. nih.gov Additionally, certain alkyl N-phenylcarbamate herbicides are used in combination with phenyl-alkylcarbamate or N,N-dialkylcarbamate herbicides to enhance or prolong their herbicidal activity. nih.gov

Table 1: Examples of Phenyl Methylcarbamate Derivatives in Agrichemicals

| Compound Name | IUPAC Name | Application |

| Propoxur (B1679652) | (2-propan-2-yloxyphenyl) N-methylcarbamate | Insecticide, Acaricide nih.gov |

| Isoprocarb | (2-propan-2-ylphenyl) N-methylcarbamate | Insecticide nih.gov |

| Fenobucarb (B33119) (BPMC) | 2-(Butan-2-yl)phenyl methylcarbamate | Insecticide wikipedia.org |

| Bufencarb | 3-(1-Ethylpropyl)phenyl methylcarbamate | Insecticide nih.gov |

| Trimethacarb | 2,3,5-trimethylphenyl methylcarbamate | Insecticide ebi.ac.uk |

Historical Perspective in Carbamate Insecticide Research

The journey of carbamate insecticides is rooted in the early 20th century with the elucidation of the structure of physostigmine (B191203) in 1926 and the subsequent discovery of its potent acetylcholinesterase inhibition. wgtn.ac.nz This foundational knowledge spurred the development of synthetic carbamic acid esters as contact insecticides. wgtn.ac.nz

Early research focused on understanding the structure-activity relationships of these compounds. Studies in the mid-1960s explored the insecticidal and anticholinesterase activity of various substituted phenyl N-methylcarbamates, including alkyl-, amino-, and chloro-substituted derivatives. oup.comacs.orgacs.org It was generally found that N-methylcarbamates were more toxic to insects but less stable than their N,N-dimethylcarbamate counterparts. wgtn.ac.nz This historical research laid the groundwork for the development of the wide array of carbamate insecticides used today.

Advanced Synthesis Methodologies and Reaction Pathways

Non-Phosgene Synthetic Routes

Alternative, safer methods for synthesizing PMC have been developed that circumvent the use of phosgene. These routes often utilize readily available and less hazardous starting materials.

The one-pot synthesis of phenyl methylcarbamate (PMC) from aniline (B41778), urea (B33335), and methanol (B129727) represents an environmentally conscious approach to carbamate (B1207046) production. acs.org The reaction pathway is a subject of investigation, with evidence suggesting multiple plausible routes depending on the reaction conditions, particularly the presence or absence of a catalyst. acs.org

In the absence of a catalyst, thermodynamic analysis and experimental results indicate that the reaction primarily proceeds through a phenylurea intermediate. acs.org However, the introduction of a catalyst can alter this pathway. For instance, with γ-Al2O3 as a catalyst, the reaction path shifts to proceed via a methyl carbamate intermediate. acs.org

Various catalysts have been explored to optimize this one-pot synthesis. KNO3 modified zeolite HY has demonstrated notable performance. researchgate.net Under optimal conditions, this catalytic system can achieve an aniline conversion of 93.1% and a selectivity towards PMC of 82.6%. researchgate.net The investigation into different catalysts highlights the potential to steer the reaction towards higher efficiency and selectivity. researchgate.net

Table 1: Catalytic Performance in One-Pot Synthesis of PMC

| Catalyst | Aniline Conversion (%) | PMC Selectivity (%) |

| KNO3/HY | 93.1 | 82.6 |

This table summarizes the performance of a specific catalyst system in the synthesis of Phenyl Methylcarbamate from aniline, urea, and methanol.

A phosgene-free route for synthesizing phenyl methylcarbamate involves the reaction of aniline with methyl carbamate in the presence of methanol. researchgate.net This method has been studied to determine the optimal conditions for achieving high yield and selectivity. The choice of catalyst is crucial, with zinc chloride (ZnCl2) being identified as an effective catalyst for this transformation. researchgate.net

Research has focused on the influence of various reaction parameters, including temperature, reaction time, catalyst concentration, and the molar ratios of the reactants. researchgate.net Under optimized conditions using a ZnCl2 catalyst, an aniline conversion of 90.1% can be achieved with an exceptional PMC selectivity of 99.7%. researchgate.net The high selectivity indicates that this pathway is a very clean route to the desired product with minimal byproduct formation. A possible reaction mechanism has been proposed based on the distribution of products observed during the reaction. researchgate.net

Table 2: Optimized Reaction Results for PMC Synthesis from Aniline and Methyl Carbamate

| Catalyst | Reaction Temperature (K) | Reaction Time (h) | Aniline Conversion (%) | PMC Selectivity (%) |

| ZnCl2 | 433 | 4 | 90.1 | 99.7 |

This table presents the results obtained under optimized conditions for the synthesis of Phenyl Methylcarbamate from aniline and methyl carbamate.

The reaction of phenylurea with methanol offers a novel and direct non-phosgene route to phenyl methylcarbamate (PMC). psu.edu Phenylurea itself is an accessible and inexpensive starting material, which can be prepared from the non-catalytic reaction between urea and aniline hydrochloride. psu.edu Studies have shown that the conversion of phenylurea and methanol into PMC can occur spontaneously, without the need for a catalyst, yielding PMC as the primary product. psu.edu

However, the addition of a catalyst significantly influences the reaction's outcome. The acid-base properties of the catalyst play a critical role; basic catalysts tend to enhance the yield of PMC, while acidic catalysts favor the formation of aniline and methyl carbamate. psu.edu Catalysts with moderate basicity have been found to provide the best performance for PMC synthesis. psu.edu

Several catalytic systems have been investigated to optimize this process.

Lead(II) Oxide (PbO): PbO has been identified as a catalyst with high activity and selectivity. jlu.edu.cn When pretreated with methanol, a PbO catalyst can achieve a phenylurea conversion of 95.2% and a PMC yield of 80.6% at 140°C after 4 hours. jlu.edu.cnresearchgate.net The active species is believed to be Pb(OCH3)2, formed during the methanol pretreatment. researchgate.net

Potassium Fluoride on Alumina (KF/Al2O3): Solid alkaline catalysts, such as KF/Al2O3, have also proven effective. researchgate.net A catalyst composed of 50% KF on Al2O3, calcined at 500°C, resulted in a phenylurea conversion of 96.5% and a PMC selectivity of 86.3%. researchgate.net

The reaction is also sensitive to conditions such as temperature and the molar ratio of methanol to phenylurea. A higher molar ratio of methanol to phenylurea generally favors the formation of PMC. jlu.edu.cn

Table 3: Comparison of Catalysts for PMC Synthesis from Phenylurea and Methanol

| Catalyst | Phenylurea Conversion (%) | PMC Selectivity/Yield (%) | Note |

| Methanol-pretreated PbO | 95.2 | 80.6 (Yield) | At 140°C, 4h |

| 50% KF/Al2O3 | 96.5 | 86.3 (Selectivity) | Calcined at 500°C |

This table summarizes the effectiveness of different catalysts in the synthesis of Phenyl Methylcarbamate from methanol and phenylurea.

The methoxycarbonylation of aniline using dimethyl carbonate (DMC) is an attractive and economically viable non-phosgene route for producing phenyl methylcarbamate (PMC). bohrium.comnih.gov This pathway is considered green as the byproduct, methanol, can be recycled as a raw material for DMC synthesis. nih.gov However, the reaction can be competitive, with the simultaneous methylation of aniline leading to byproducts such as N-methylaniline (NMA) and N,N-dimethylaniline (DMA). nih.govresearchgate.net Therefore, the development of high-performance catalysts is essential to enhance the selectivity towards PMC. nih.gov

A variety of catalytic systems have been studied for this reaction:

Lead Compounds: Lead-based catalysts, such as Pb(OAc)2·Pb(OH)2 and PbO, have demonstrated high activity and selectivity. With Pb(OAc)2·Pb(OH)2, an aniline conversion of 97% and PMC selectivity of 95% can be reached. bohrium.com When using PbO, an induction period is observed, which can be eliminated by pretreating the catalyst with DMC or methanol. bohrium.com

Supported Zirconia Catalysts: Zirconia (ZrO2) supported on silica (B1680970) (SiO2) has been investigated as a catalyst. researchgate.net The optimal loading was found to be 1% ZrO2 on SiO2. Under specific conditions (443.15 K, 7 hours), this catalyst achieved an aniline conversion of 98.6% and a PMC yield of 79.8%. researchgate.net Catalyst deactivation was attributed to a decrease in the specific surface area. researchgate.net

Zinc Compounds: Zinc acetate (B1210297) (Zn(OAc)2) shows excellent catalytic performance, yielding 93.8% PMC with an aniline conversion of 98.1%. researchgate.net However, unsupported Zn(OAc)2 tends to deactivate quickly. Supporting it on silica (Zn(OAc)2/SiO2) improves its stability. researchgate.net

Mixed Metal Oxides: Heterogeneous catalysts like Zn/Al/Pb mixed oxides are also highly efficient. One particular composition, Zn/Al/Pb5, demonstrated excellent stability over multiple cycles, maintaining nearly 100% aniline conversion and a PMC selectivity between 89.3% and 94.0%. nih.gov

Table 4: Catalytic Performance in PMC Synthesis from Aniline and DMC

| Catalyst | Aniline Conversion (%) | PMC Selectivity/Yield (%) | Note |

| Pb(OAc)2·Pb(OH)2 | 97 | 95 (Selectivity) | At 453 K, 1h |

| 1% ZrO2/SiO2 | 98.6 | 79.8 (Yield) | At 443.15 K, 7h |

| Zn(OAc)2/SiO2 | 98.1 | 93.8 (Yield) | - |

| Zn/Al/Pb5 Mixed Oxide | ~100 | 89.3 - 94.0 (Selectivity) | Stable over 6 cycles |

This table provides a comparative overview of various catalysts used in the synthesis of Phenyl Methylcarbamate from dimethyl carbonate and aniline.

Catalytic Approaches in Phenyl Methylcarbamate Synthesis

Catalysis is central to developing efficient and selective methods for PMC synthesis, particularly in reactions that aim to replace traditional, hazardous processes.

Palladium catalysis offers a powerful and versatile method for the formation of carbon-nitrogen bonds, applicable to the synthesis of N-aryl carbamates. A general one-pot method has been developed for the palladium-catalyzed synthesis of aryl carbamates from aryl halides (chlorides and triflates) and sodium cyanate (B1221674), where an alcohol acts as a nucleophilic trapping agent. mit.edu

In this process, the palladium catalyst facilitates a cross-coupling reaction between an aryl halide and sodium cyanate to generate an aryl isocyanate intermediate in situ. mit.edu This highly reactive intermediate is then immediately trapped by an alcohol present in the reaction mixture to form the corresponding N-aryl carbamate. mit.edu This methodology has been successfully applied to create a variety of important carbamate protecting groups. mit.edu

While this specific reaction has been demonstrated for a range of aryl halides and alcohols, the use of palladium catalysis extends to other related transformations. For instance, palladium-catalyzed reactions are known to be involved in the oxidative carbonylation of amines. researchgate.net Furthermore, palladium complexes with biarylphosphine ligands are effective in the oxidative addition with aryl-halogen bonds, a key step in such catalytic cycles. mit.edu The modular nature of palladium catalysis allows for the synthesis of complex molecules through sequential reactions, as demonstrated in the synthesis of triarylmethanes starting from methyl phenyl sulfone. nih.gov Although not a direct synthesis of PMC, this highlights the broad utility of palladium in C-H activation and arylation reactions, which are fundamental to modern organic synthesis. nih.gov

Other Metal-Based Catalysis (e.g., Calcium Hydroxide (B78521), Supported Zirconia, Zinc Chloride)

Beyond palladium, a variety of other metal-based catalysts are effective in the synthesis of phenyl methylcarbamate.

Calcium Hydroxide : Calcium hydroxide (Ca(OH)₂) has been successfully employed as a heterogeneous catalyst for the reaction between (R)-2-phenylglycinol and methyl chloroformate to form a carbamate derivative. mdpi.comiucr.org This catalyst facilitates the reaction under basic conditions, leading to good yields. mdpi.comiucr.org The resulting carbamate exhibits supramolecular structures formed through hydrogen bonding. iucr.org

Supported Zirconia : Supported zirconia catalysts, particularly ZrO₂/SiO₂, have been investigated for the synthesis of methyl N-phenylcarbamate from aniline and dimethyl carbonate. researchgate.netresearchgate.netgoogle.com Studies have identified the optimal reaction conditions, including a reaction temperature of 443.15 K and a specific molar ratio of reactants, to achieve high conversion of aniline (98.6%) and a good yield of the desired product (79.8%). researchgate.netgoogle.com The primary competitive reactions are the formation of N-methylaniline and N,N-dimethylaniline. researchgate.netgoogle.com Catalyst deactivation has been attributed to a decrease in the specific surface area. researchgate.net

Zinc Chloride : Zinc chloride (ZnCl₂) is an effective catalyst for producing carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.gov The catalytic activity is dependent on the amount of ZnCl₂ used, with yields increasing significantly as the catalyst loading increases. nih.gov It has also been used in the reaction of aniline with methyl carbamate, where it demonstrated better performance than basic catalysts. lookchem.com The proposed mechanism involves the activation of the reactants by the Lewis acidic nature of the zinc chloride. researchgate.net

| Catalyst | Reactants | Key Findings | Reference |

| Calcium Hydroxide | (R)-2-phenylglycinol, Methyl chloroformate | Heterogeneous catalyst, promotes formation of supramolecular chains. | mdpi.comiucr.org |

| **Supported Zirconia (ZrO₂/SiO₂) ** | Aniline, Dimethyl carbonate | Optimal conditions yield 79.8% of MPC; side products are N-methylaniline and N,N-dimethylaniline. | researchgate.netgoogle.com |

| Zinc Chloride | Aniline, Methyl carbamate | Lewis acid catalyst, provides high yield (89.9%) and selectivity (99.76%). | lookchem.comresearchgate.net |

Influence of Catalyst Basicity and Acidity

The acid-base properties of a catalyst significantly influence the reaction pathway and product selectivity in the synthesis of methyl N-phenylcarbamate. psu.eduresearchgate.netepa.gov

In the reaction of phenylurea with methanol, basic catalysts, such as MgO and ZrO₂, have been shown to greatly enhance the yield of methyl N-phenylcarbamate. psu.edu Conversely, acidic catalysts like ZnCl₂ tend to promote the formation of byproducts such as aniline and methyl carbamate. psu.eduresearchgate.net Studies suggest that catalysts with moderate basicity exhibit the best performance for this specific reaction. psu.eduresearchgate.net The basic catalyst is thought to preferentially interact with the terminal -NH group of the phenylurea molecule, which has the highest electron density, thereby increasing the selectivity towards the desired carbamate. researchgate.net

In other systems, such as the reaction of aniline with methyl carbamate, acidic catalysts, particularly those with Lewis acidity like ZnCl₂, have shown superior catalytic performance compared to basic catalysts. lookchem.com However, strongly acidic catalysts like HZSM-5 can lead to lower selectivity due to the promotion of side reactions, such as the N-methylation of aniline. lookchem.com

Exploration of Intermediate Species and Reaction Mechanisms

Understanding the reaction mechanism and identifying the transient species formed during the reaction are crucial for optimizing the synthesis of phenyl methylcarbamate.

Mechanistic Studies of Direct Reactions

Mechanistic studies, often supported by computational methods, provide deep insights into the reaction pathways. For the Pd(PPh₃)₄-catalyzed synthesis of a carbamate derivative from (R)-(-)-2-phenylglycinol and methyl chloroformate, DFT calculations have been instrumental. mdpi.comnih.gov These studies confirm that the reaction is not spontaneous and requires catalytic intervention. mdpi.comnih.gov The proposed mechanism involves the formation of a palladacycle intermediate, which then proceeds through steps of reductive elimination or other transformations to yield the final product. scispace.com

In the synthesis of methyl N-phenylcarbamate from aniline, urea, and methanol, thermodynamic analysis combined with experimental verification has been used to determine the most likely reaction path. acs.org In the absence of a catalyst, the reaction primarily proceeds through a phenylurea intermediate. acs.org However, the introduction of a γ-Al₂O₃ catalyst alters the pathway, favoring a methyl carbamate intermediate instead. acs.org Furthermore, the electrophilicity of the carbonyl carbon atom in carbamate derivatives is a key factor in their reaction mechanism, making it susceptible to nucleophilic attack, which is a central concept in the frontier orbital theory of these reactions. mdpi.com

Identification and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates are vital for confirming proposed mechanistic pathways. In the Pd(PPh₃)₄-catalyzed synthesis, computational modeling combined with experimental NMR data has supported the formation of proposed intermediates, such as 4-phenyl-oxazolidine. mdpi.comnih.gov Vibrational frequency calculations have confirmed that such intermediates are stable energy minima on the reaction coordinate. mdpi.com

In the synthesis of dicarbamates from diamines and dimethyl carbonate, intermediates have been successfully separated, purified, and identified using a combination of liquid chromatography, mass spectrometry, elemental analysis, and various forms of spectroscopy (FTIR, NMR). researchgate.net For instance, in the reaction of 4,4'-methylenedianiline (B154101) with dimethyl carbonate, the intermediate was identified as methyl-4-(4'-aminobenzyl)phenylcarbamate. researchgate.net These characterization efforts are essential for understanding the stepwise nature of the reaction and for developing strategies to maximize the yield of the final product by controlling the formation and consumption of these intermediates. researchgate.net

| Reaction | Intermediate(s) Identified | Method of Identification | Reference |

| Pd(PPh₃)₄-catalyzed carbamate synthesis | 4-phenyl-oxazolidine, Dehydrogenated species complexed with Pd(PPh₂) | Computational Modeling (DFT), NMR Spectroscopy | mdpi.com |

| MDA + DMC for MDC synthesis | Methyl-4-(4'-aminobenzyl)phenylcarbamate | Liquid Chromatography, Mass Spectrometry, Elemental Analysis, FTIR, NMR | researchgate.net |

| Aniline + Urea + Methanol | Phenylurea (uncatalyzed), Methyl carbamate (catalyzed) | GC, HPLC, HPLC-MS, Thermodynamic Analysis | acs.org |

Energetic Feasibility of Reaction Pathways

The synthesis of phenyl methylcarbamate can proceed through various reaction pathways, the viability of which is largely determined by their energetic feasibility. Thermodynamic analysis and computational chemistry are crucial tools for evaluating these routes, providing insights into reaction spontaneity, energy barriers, and the stability of intermediates. By calculating parameters such as enthalpy of formation (ΔHf°), Gibbs free energy (ΔG°), and bond dissociation enthalpies (BDEs), researchers can predict the most favorable conditions for synthesis.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model reaction coordinates and determine the transition states and energy profiles of potential mechanisms. jst.go.jpresearchgate.net These computational approaches are vital for understanding complex, multi-step reactions, including catalyzed processes. For instance, studies on related carbamate syntheses have used DFT calculations to confirm that certain direct reactions are not spontaneous and require a catalyst to proceed efficiently. mdpi.com

Comparative Thermodynamic Analysis of Synthesis Pathways

Several plausible pathways for the synthesis of methyl N-phenyl carbamate have been proposed and analyzed, particularly for the one-pot synthesis from aniline, urea, and methanol. acs.org Thermodynamic and experimental analyses have identified two major routes depending on the presence of a catalyst:

Phenylurea Intermediate Pathway : In the absence of a catalyst, the reaction primarily proceeds through a phenylurea intermediate. acs.org

Methyl Carbamate Intermediate Pathway : In the presence of a catalyst like γ-Al2O3, the reaction mechanism shifts, favoring a pathway that involves a methyl carbamate intermediate. acs.org

Computational studies on analogous catalyzed systems provide a model for understanding the energetic landscapes of these pathways. For example, in a Pd-catalyzed synthesis of a similar carbamate, two distinct pathways were identified with significantly different energy profiles. Pathway 1 showed a net energy of –84.7 kcal/mol, while Pathway 2, though initially having a positive energy requirement, ultimately resulted in a total reaction energy of –238.7 kcal/mol after catalyst regeneration, indicating both routes are energetically feasible. mdpi.com This highlights how catalysts can open up alternative, highly favorable energetic routes.

The table below, based on computational findings for analogous carbamate systems, illustrates the typical energy changes associated with different reaction pathways.

| Reaction Pathway | Key Intermediate | Catalyst | Calculated Net Energy Change (kcal/mol) | Thermodynamic Feasibility |

|---|---|---|---|---|

| Pathway A (Illustrative) | Phenylurea | None | - | Considered the major pathway in non-catalyzed reactions acs.org |

| Pathway B (Illustrative) | Methyl Carbamate | γ-Al2O3 | - | Becomes the dominant path with catalysis acs.org |

| Catalyzed Pathway 1 (Analogous System) | Dehydrogenated Precursor | Pd(PPh3)4 | -84.7 | Favorable (Exergonic) mdpi.com |

| Catalyzed Pathway 2 (Analogous System) | Cyclic Intermediate | Pd(PPh3)4 | -238.7 | Highly Favorable (Exergonic) mdpi.com |

Detailed Research Findings

Detailed research using computational models provides specific energetic data for key reaction steps. Bond Dissociation Enthalpy (BDE) calculations, for example, can pinpoint the weakest bonds in a molecule and thus the most likely sites for reaction or decomposition. For phenyl N-phenyl carbamate, a closely related compound, the BDE for the C-O ester bond was computed to be 269.3 kJ/mol, while the N-C amide bond BDE was 325.1 kJ/mol. researchgate.net This suggests that under thermal stress, the C-O bond is more likely to cleave first. The decomposition of methyl N-phenyl carbamate is known to be a highly endothermic process, requiring temperatures above 150 °C, which aligns with the significant energy input needed to overcome these bond enthalpies. mdpi.com

Further computational analysis using DFT at the B3LYP/6-31G(d) level of theory supports these findings, indicating that degradation pathways involving the cleavage of the C-O bond are energetically more probable than those breaking the N-C bond. researchgate.net The electrophilicity of the atoms involved also plays a role; the carbonyl carbon in phenyl methylcarbamate is identified as highly electrophilic, making it a key site for nucleophilic attack, a central step in many synthesis reactions. mdpi.com

The table below summarizes key bond dissociation enthalpies for a model urethane (B1682113) compound, providing insight into the energetic stability of the core carbamate structure.

| Compound Moiety | Bond | Computed Bond Dissociation Enthalpy (BDE) (kJ/mol) | Implication |

|---|---|---|---|

| Phenyl N-Phenyl Carbamate | C-O (Ester) | 269.3 researchgate.net | Most probable initial bond cleavage site in thermal degradation researchgate.net |

| Phenyl N-Phenyl Carbamate | N-C (Amide) | 325.1 researchgate.net | More stable than the C-O bond researchgate.net |

These energetic analyses confirm that while multiple synthetic routes to phenyl methylcarbamate exist, their feasibility is highly dependent on the reaction conditions, particularly the presence and type of catalyst. The use of computational chemistry provides indispensable data for optimizing these pathways, predicting their outcomes, and designing more efficient synthetic processes. mdpi.com

Reaction Kinetics and Mechanistic Studies

Hydrolysis Kinetics and Mechanisms

The hydrolytic degradation of phenyl methylcarbamate is a critical area of study, providing insight into its environmental persistence and metabolic fate. The reaction kinetics are profoundly influenced by the chemical environment and the molecular structure of the carbamate (B1207046) itself.

The hydrolysis of phenyl N-methylcarbamates (PNMCs) is significantly accelerated under alkaline conditions. scispace.comwho.int The predominant pathway for this degradation is the Elimination Unimolecular conjugate Base (E1cB) mechanism. researchgate.netresearchgate.netrsc.orgrsc.org This multi-step process is initiated by the abstraction of the acidic proton from the nitrogen atom by a hydroxide (B78521) ion, forming a carbamate anion, which is the conjugate base of the parent molecule. masterorganicchemistry.comresearchgate.net

Scheme: E1cB Mechanism for Phenyl N-Methylcarbamate Hydrolysis

Step 1: Deprotonation (fast equilibrium) R-NH-C(=O)O-Ar + OH⁻ ⇌ R-N⁻-C(=O)O-Ar + H₂O

Step 2: Elimination (rate-determining) R-N⁻-C(=O)O-Ar → R-N=C=O + ArO⁻

Step 3: Hydration (fast) R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂

Studies have considered and excluded alternative pathways, such as the direct bimolecular attack (BAc2) of a hydroxide ion on the carbonyl carbon of the neutral ester, for N-phenyl and N-methylcarbamates that possess an N-H proton. researchgate.netrsc.orgrsc.orgresearchgate.net The E1cB mechanism is strongly supported by structure-reactivity relationships and kinetic data. rsc.org

The rate of alkaline hydrolysis of phenyl N-methylcarbamates is highly sensitive to the electronic properties of substituents on the phenyl ring. oup.comtandfonline.comtandfonline.com This relationship is effectively quantified through linear free-energy relationships, such as the Hammett equation. A plot of the logarithm of the second-order hydrolysis rate constant (log k) against the Hammett substituent constant (σ, or more specifically σ⁻ for substituents that can stabilize a negative charge through resonance) yields a straight line. researchgate.netresearchgate.netrsc.org

Electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) attached to the phenyl ring accelerate the rate of hydrolysis. researchgate.netrsc.org These groups stabilize the developing negative charge on the phenolate (B1203915) leaving group in the transition state of the rate-determining E1cB step. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the hydrolysis rate. The significant positive value of the Hammett reaction constant (ρ) reported for the hydrolysis of substituted N-phenylcarbamates (ρ = +2.86) provides strong evidence for a transition state with considerable phenolate character, which is a hallmark of the E1cB mechanism. researchgate.netrsc.org A satisfactory correlation is also observed for a series of phenyl N-methylcarbamates. researchgate.net

The table below presents experimentally determined second-order rate constants for the alkaline hydrolysis of various substituted phenyl N-methylcarbamates at 25°C, illustrating the impact of substituent electronics on reactivity. researchgate.net

Hydrolysis Rate Constants for Substituted Phenyl N-Methylcarbamates

| Substituent (R) | k (L mol⁻¹ s⁻¹) | log k | Hammett Constant (σ⁻) |

|---|---|---|---|

| 4-NO₂ | 2.71 × 10⁵ | 5.43 | 1.27 |

| 4-CHO | 6.60 × 10⁴ | 4.82 | 1.03 |

| 4-CN | 4.11 × 10⁴ | 4.68 | 1.00 |

| 4-COCH₃ | 4.23 × 10⁴ | 4.63 | 0.84 |

| 3-NO₂ | 1.32 × 10⁴ | 4.12 | 0.71 |

| 3-Cl | 1.83 × 10³ | 3.27 | 0.37 |

| 4-Cl | 3.07 × 10² | 2.49 | 0.23 |

| H | 5.02 × 10¹ | 1.70 | 0.00 |

| 3-CH₃ | 3.71 × 10¹ | 1.57 | -0.07 |

| 4-CH₃ | 3.62 × 10¹ | 1.56 | -0.17 |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Kinetic studies on the base-catalyzed degradation of substituted phenyl N-hydroxycarbamates reveal that this class of compounds also proceeds via an E1cB mechanism. nih.govresearchgate.netresearchgate.net The pH-rate profile for their degradation shows a linear dependence with a slope of 1 at pH values below 9 and above 13, while the rate is independent of pH in the range of 10-12. nih.govresearchgate.net This behavior is characteristic of an E1cB reaction involving a rapid, pH-dependent pre-equilibrium deprotonation followed by a pH-independent rate-limiting step.

Further evidence comes from the Brønsted coefficient βlg, which relates the reaction rate to the pKa of the leaving group (the phenol). For the degradation of phenyl N-hydroxycarbamates, βlg is approximately -1 in the pH range of 7-13 and -1.53 at pH > 13. nih.govresearchgate.net These large, negative values indicate a high degree of negative charge development on the oxygen of the phenolate leaving group in the transition state, which is a key feature of the E1cB pathway. The reaction ultimately yields the corresponding phenol (B47542), carbonate, nitrogen, and ammonia. nih.govresearchgate.net

In contrast to the stepwise E1cB mechanism observed for many carbamates, certain derivatives react through a concerted pathway. For instance, the degradation of N-methyl derivatives of phenyl N-hydroxycarbamates at pH 7-9 occurs via a concerted mechanism. nih.govresearchgate.net In a concerted reaction, the cleavage of the N-H bond and the C-O bond of the leaving group occur simultaneously in a single transition state.

The primary evidence for this mechanistic shift is a significantly smaller Brønsted coefficient (βlg ≈ -0.75) compared to that of their N-H counterparts. nih.govresearchgate.net This smaller value suggests that there is substantially less negative charge buildup on the leaving group in the transition state, which is inconsistent with the formation of a full anionic intermediate as seen in the E1cB pathway. Similarly, studies on the base-catalyzed cyclization of phenyl N-(2-hydroxybenzyl)-N-methylcarbamates indicate that the reaction is concerted rather than stepwise. These findings highlight that subtle changes in the substrate structure, such as substitution on the carbamate nitrogen, can fundamentally alter the reaction mechanism from a stepwise E1cB to a concerted process.

Under specific structural conditions, an alternative intramolecular reaction pathway known as the Smiles rearrangement can compete with or dominate over hydrolysis. wikipedia.orgsynarchive.com This reaction is an intramolecular nucleophilic aromatic substitution. nih.govmanchester.ac.uk A notable example is observed in the degradation of 4-nitrophenyl N-hydroxy-N-methylcarbamate. nih.govresearchgate.net

For this particular compound, the presence of a strongly electron-withdrawing nitro group activates the phenyl ring toward nucleophilic attack. The deprotonated N-hydroxy group of the side chain acts as an internal nucleophile, attacking the ipso-carbon of the phenyl ring (the carbon atom bonded to the ester oxygen). This leads to the predominant formation of sodium N-methyl-(4-nitrophenoxy)carbamate via rearrangement, rather than products of simple hydrolysis. nih.govresearchgate.net This pathway underscores the importance of considering intramolecular rearrangements when the substrate contains both a potent internal nucleophile and an activated aromatic system. wikipedia.org

The rate of phenyl methylcarbamate hydrolysis is profoundly influenced by environmental conditions, primarily pH and temperature. who.int

pH: Carbamates are generally stable to hydrolysis under acidic and neutral conditions (pH 3-7). epa.govjst.go.jp However, as the pH increases into the alkaline range, the rate of hydrolysis increases dramatically. epa.govresearchgate.net This is a direct consequence of the base-catalyzed E1cB mechanism, where the concentration of the hydroxide ion, the catalyst for the initial deprotonation step, is higher at elevated pH. For example, the hydrolysis half-life of carbaryl (B1668338) at 27°C is over 10,000 days at pH 9, demonstrating significant acceleration in basic conditions. researchgate.net

Temperature: Like most chemical reactions, the hydrolysis rate of carbamates is temperature-dependent. An increase in temperature leads to a higher rate of hydrolysis. wpmucdn.com For the carbamate propoxur (B1679652) (an O-isopropoxyphenyl N-methylcarbamate), the hydrolysis rate was observed to increase by a factor of 2.0 to 2.9 for every 10°C rise in temperature. epa.gov Kinetic studies on carbaryl, carbofuran, and propoxur under simulated tropical conditions (pH 7.70, 33°C) showed significantly shorter half-lives compared to more temperate conditions (pH 7.08, 20°C), highlighting the combined effect of higher pH and temperature on accelerating degradation. wpmucdn.com

Hydrolysis Half-life (t₁₂) of N-Methylcarbamates Under Different Conditions

| Compound | Condition 1 (pH 7.08, 20°C) | Condition 2 (pH 7.70, 33°C) |

|---|---|---|

| Carbaryl | 78 days | 69 days |

| Carbofuran | 143 days | 83 days |

Data sourced from kinetic studies under simulated environmental conditions. wpmucdn.com

Other Degradation Pathways

Beyond simple hydrolysis, the environmental fate and transformation of phenyl methylcarbamate are significantly influenced by other degradation pathways, including photolysis, microbial action, and thermal decomposition. These processes contribute to the breakdown of the parent compound into various smaller molecules.

Photolytic Degradation Processes

The photolytic degradation of phenyl methylcarbamate involves the absorption of light energy, which leads to the cleavage of its chemical bonds. The specific products and the rate of degradation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the surrounding environmental matrix.

Research on related N-methylcarbamate insecticides, such as carbaryl, indicates that both direct and indirect photolysis are significant degradation routes. csbsju.edu Direct photolysis occurs when the carbamate molecule itself absorbs light, while indirect photolysis is mediated by other light-absorbing substances in the environment, such as natural organic matter (NOM) and nitrate, which produce reactive species like hydroxyl radicals. csbsju.eduresearchgate.net The photodecomposition of phenyl methylcarbamate has been shown to proceed via α and β cleavage, leading to a variety of photoproducts.

A key mechanism in the photolysis of some phenyl-N-methylcarbamates is the photo-Fries rearrangement. uc.pt This process involves the migration of the carbamoyl (B1232498) group to the phenyl ring, resulting in the formation of substituted benzamides. The primary photolytic degradation products identified from phenyl methylcarbamate include phenol, benzene (B151609), and hydroxylated N-methyl benzamides. acs.org

Table 1: Major Photolytic Degradation Products of Phenyl Methylcarbamate

| Product | Chemical Formula | Formation Pathway |

|---|---|---|

| Phenol | C₆H₅OH | Cleavage of the ester linkage |

| 2-Hydroxy-N-methyl-benzamide | C₈H₉NO₂ | Photo-Fries rearrangement followed by hydroxylation |

| 4-Hydroxy-N-methyl benzamide | C₈H₉NO₂ | Photo-Fries rearrangement followed by hydroxylation |

| Benzene | C₆H₆ | Decarboxylation and cleavage |

Biolysis and Microbial Degradation

Microbial activity is a primary driver for the breakdown of carbamate pesticides in soil and aquatic environments. academicjournals.orgresearchgate.net The degradation of phenyl methylcarbamate is initiated by microbial enzymes, primarily hydrolases, which cleave the carbamate ester bond. who.intnih.gov This initial step is crucial as it typically leads to less toxic metabolites. academicjournals.org

A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading carbamate pesticides. nih.govmdpi.com Fungi, in particular species from the genus Aspergillus, have demonstrated significant capabilities in metabolizing N-methylcarbamates. oup.comresearchgate.net For instance, studies on the metabolism of o-sec-butylphenyl N-methylcarbamate by Aspergillus niger have identified a range of metabolites formed through hydroxylation of the alkyl side chain and the phenyl ring, as well as N-demethylation. jst.go.jp While this is a related compound, it provides a strong model for the likely metabolic pathways for phenyl methylcarbamate.

The initial hydrolysis of phenyl methylcarbamate by microbial enzymes yields phenol and methylcarbamic acid. The latter is unstable and decomposes to methylamine (B109427) and carbon dioxide. Phenol can be further metabolized by microorganisms through ring hydroxylation and subsequent cleavage. nih.gov

Table 2: Potential Microbial Degradation Products of Phenyl Methylcarbamate

| Product | Chemical Formula | Enzymatic Reaction |

|---|---|---|

| Phenol | C₆H₅OH | Carbamate hydrolase |

| Methylamine | CH₅N | Decomposition of methylcarbamic acid |

| Carbon Dioxide | CO₂ | Decomposition of methylcarbamic acid |

| Catechol | C₆H₆O₂ | Hydroxylation of phenol |

Thermal Degradation Processes

The thermal decomposition of phenyl methylcarbamate is a significant process, particularly at elevated temperatures. The stability of carbamates varies with their structure, but they are known to decompose upon heating. researchgate.net The primary thermal degradation pathway for phenyl N-methylcarbamate involves the cleavage of the urethane (B1682113) bond to yield phenyl isocyanate and methanol (B129727). nih.gov

However, the presence of other substances, such as water, can alter the degradation products. In a closed system with residual water, the thermal decomposition of methyl N-phenyl carbamate at temperatures between 160-200°C has been shown to produce aniline (B41778) and diphenylurea as major products, indicating that hydrolysis and subsequent reactions play a role. nih.govmdpi.com In the absence of a catalyst, the thermal cleavage of methyl N-phenyl carbamate is slow, with only about 10% conversion after 5 hours at 200°C. nih.gov The decomposition can be accelerated by catalysts. mdpi.com

For industrial applications, the thermal decomposition of phenyl N-methylcarbamate is a method for the production of methyl isocyanate. This process is typically carried out at temperatures ranging from 170°C to 270°C, with rapid separation of the products to prevent recombination.

Table 3: Thermal Degradation Products of Phenyl Methylcarbamate

| Product | Chemical Formula | Conditions |

|---|---|---|

| Phenyl isocyanate | C₇H₅NO | Anhydrous, high temperature (170-270°C) |

| Methanol | CH₄O | Anhydrous, high temperature |

| Aniline | C₆H₇N | Presence of water, high temperature (160-200°C) |

| Diphenylurea | C₁₃H₁₂N₂O | Presence of water, high temperature |

Auto-Catalytic Reaction Mechanisms (e.g., Urethane Cleavage)

The cleavage of the urethane bond in phenyl methylcarbamate can be subject to auto-catalysis, a process where a reaction product acts as a catalyst for the same reaction. In the context of urethane cleavage, alcohol molecules, such as the methanol formed during decomposition, can act as auto-catalysts. researchgate.net

Computational and experimental studies on methyl phenyl carbamate have shown that the urethane formation and cleavage reactions can proceed through mechanisms where alcohol molecules facilitate the reaction. researchgate.net The cleavage of methyl phenyl carbamate to phenyl isocyanate and methanol can be catalyzed by an isourethane intermediate, which leads to a second-order dependence of the reaction rate on the concentration of the urethane. researchgate.net

This auto-catalytic mechanism suggests that the initial degradation of phenyl methylcarbamate can accelerate over time as the concentration of the alcohol product increases. This is a key consideration in understanding the long-term stability and degradation kinetics of this compound in environments where the degradation products are not rapidly removed. The process of chemical hydrolysis can be an auto-catalytic mechanism where the cleavage of polymer chains results in the formation of carboxylic end groups, which in turn increases the acidity and accelerates further hydrolytic degradation. unibo.it

Structure Activity Relationship Sar Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the physicochemical properties that govern the biological activity of phenyl methylcarbamates. These models translate the complex interplay of molecular features into mathematical equations, providing predictive power and mechanistic insights.

The development of predictive QSAR models for phenyl methylcarbamates has been a focus of research to understand their insecticidal activity, which is primarily due to the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov Early efforts established that structural modifications significantly impact the biological activities of these compounds. tandfonline.com

Predictive models often combine various theoretically estimated reactivity indices to forecast the reactivity of these compounds. For instance, the alkaline hydrolysis of phenyl N-methylcarbamates has been studied by correlating experimental kinetic data with indices such as Hirshfeld and Natural Bond Orbital (NBO) atomic charges, the Parr electrophilicity index (ω), and the electrostatic potential at the carbon and oxygen atoms of the reaction center. researchgate.net The results from these studies indicate that the electrostatic potentials and the electrophilicity index provide the best correlations for predicting reactivity. researchgate.net Computational methods, such as density functional theory (DFT), have been employed to calculate these parameters and develop accurate predictive models for substituent effects in benzene (B151609) systems, which form the core of phenyl methylcarbamates. acs.org

A primary mechanism of action for phenyl methylcarbamate insecticides is the inhibition of acetylcholinesterase (AChE). nih.gov QSAR studies have extensively explored the relationship between the chemical structure of substituted phenyl methylcarbamates and their ability to inhibit this enzyme. acs.org A strong correlation has been found between the anticholinesterase activity of these compounds and their molecular structural parameters. nih.gov

The electronic character of substituents on the phenyl ring is a critical determinant of the biological activity of phenyl methylcarbamates. The Hammett substituent constant (σ) has been a foundational parameter in these analyses, providing a measure of the electron-donating or electron-withdrawing nature of a substituent. tandfonline.comresearchgate.net A positive correlation between the σ constant and anti-AChE activity suggests that substituents that increase the electrophilicity of the carbamate's carbonyl carbon enhance the carbamylation reaction with the enzyme. tandfonline.com

Researchers have estimated electronic substituent parameters by measuring the alkaline catalyzed hydrolysis rate constants of various substituted phenyl N-methylcarbamates. oup.comtandfonline.com These kinetic studies provide a reliable set of electronic parameters for detailed structure-activity analyses. tandfonline.com More advanced computational approaches, such as using density functional theory to calculate the electrostatic potential at nuclei, have offered an efficient and accurate way to evaluate substituent constants (σ⁰), further refining the understanding of electronic influences. acs.org The results from these theoretical calculations often show excellent linear correlation with experimental reactivity constants. acs.org

The table below presents Hammett substituent constants (σ) for various substituents on the phenyl ring of phenyl N-methylcarbamates, which have been used in QSAR studies. researchgate.net

| Substituent (R) | Hammett Constant (σ) |

| 3-CH₃, 4-NO₂ | 1.20 |

| 3-CH₃ | -0.07 |

| 3-CHO | 0.35 |

| 3-Cl | 0.37 |

| 3-COOCH₃ | 0.37 |

| 3-N(CH₃)₂ | -0.16 |

| 3-NO₂ | 0.71 |

| 4-C(CH₃)₃ | -0.13 |

| 4-CH₃ | -0.17 |

| 4-CHO | 1.03 |

| 4-Cl | 0.19 |

| 4-CN | 1.00 |

| 4-COCH₃ | 0.84 |

| 4-NO₂ | 1.27 |

| 4-OCH₃ | -0.26 |

Data sourced from a study on the reactivities of Phenyl N-methylcarbamates. researchgate.net

QSAR equations often include a hydrophobic term, typically π or log P, to account for the transport of the inhibitor to the active site. tandfonline.com The 1-octanol/water partition coefficient has been experimentally determined for a range of substituted phenyl N-methylcarbamates to derive these hydrophobic parameters. oup.comtandfonline.com The analysis has shown that for meta- and para-substituents, the π values are quite similar to those in other phenoxy compounds. However, for ortho-substituents, the π values can vary significantly depending on the side chain structure, highlighting the importance of using experimentally determined values for these derivatives in QSAR studies. tandfonline.com

The table below shows the experimentally determined log P values and the calculated π values for various substituents on the phenyl N-methylcarbamate scaffold.

| Substituent | Position | log P | π (Carbamate) |

| H | - | 1.36 | 0.00 |

| CH₃ | 2 | 1.91 | 0.55 |

| CH₃ | 3 | 1.90 | 0.54 |

| CH₃ | 4 | 1.87 | 0.51 |

| Cl | 2 | 2.05 | 0.69 |

| Cl | 3 | 2.11 | 0.75 |

| Cl | 4 | 2.05 | 0.69 |

| OCH₃ | 2 | 1.25 | -0.11 |

| OCH₃ | 3 | 1.39 | 0.03 |

| OCH₃ | 4 | 1.27 | -0.09 |

| NO₂ | 3 | 1.48 | 0.12 |

| NO₂ | 4 | 1.42 | 0.06 |

Data adapted from studies on physicochemical parameters of substituted phenyl N-methylcarbamates. tandfonline.comoup.com

Ortho-substituted phenyl N-methylcarbamates are of particular interest as many of them are highly potent insecticides. oup.comtandfonline.com However, their behavior often deviates from the correlations established for meta- and para-substituted analogs. This "ortho effect" is a combination of steric and electronic factors that are not fully captured by standard substituent constants.

Studies have placed special emphasis on determining ortho substituent effects on both electronic and hydrophobic parameters. tandfonline.comoup.com The steric bulk of an ortho substituent can influence the conformation of the carbamate (B1207046) side chain, affecting its interaction with the enzyme's active site. tandfonline.com For instance, the bulkier the ortho-substituent, the less soluble the compound tends to be in the octanol (B41247) phase, which is attributed to the steric effect on the solvation of the carbamate side chain. tandfonline.com This highlights that for ortho-substituted derivatives, experimentally determined hydrophobic parameters should be used for accurate structure-activity correlations. tandfonline.com

Molecular Interactions and Conformation Studies

Understanding the three-dimensional structure and intermolecular interactions of phenyl methylcarbamates is essential for deciphering their mechanism of action at a molecular level. Conformational analysis and molecular docking studies provide insights into how these molecules bind to the active site of acetylcholinesterase.

The conformation of phenyl methylcarbamate is characterized by the dihedral angle (θ) between the phenyl ring and the carbamate group. mdpi.com Theoretical calculations have shown that the molecule can exist in different conformations, such as Z and E conformers, with relatively low energy barriers for transition between them. mdpi.com The stability of the molecule can be influenced by hyperconjugative interactions and charge delocalization. uantwerpen.be

Molecular docking studies have been used to simulate the binding of phenyl methylcarbamate derivatives into the active site of AChE. These studies suggest that the orientation of the molecule within the binding pocket is crucial for its inhibitory activity. The phenyl ring often engages in π-π stacking or CH/π interactions with aromatic residues in the enzyme's active site gorge, such as tryptophan (Trp) and tyrosine (Tyr). nih.govresearchgate.net The carbonyl oxygen and the NH group of the carbamate moiety are key for forming hydrogen bonds with amino acid residues in the catalytic site, particularly with the serine residue that becomes carbamylated. uantwerpen.be The high electrophilicity of the carbonyl carbon atom in phenyl methylcarbamate is a key feature that supports the proposed reaction mechanism of enzyme inhibition. mdpi.com

Electrostatic Potential Analysis and Active Site Interactions

The interaction between phenyl methylcarbamate derivatives and their biological target, often the enzyme acetylcholinesterase (AChE), is governed by a combination of intermolecular forces. Electrostatic potential analysis has emerged as a critical tool for understanding these interactions. The molecular electrostatic potential (MEP) map reveals the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites that are crucial for binding to the active site of an enzyme. ebi.ac.ukmdpi.com

In the case of phenyl methylcarbamates, the carbonyl carbon of the carbamate group is highly electrophilic. researchgate.net This positive potential makes it a prime target for nucleophilic attack by the serine residue in the active site of acetylcholinesterase, a key step in the inhibition mechanism. researchgate.net Conversely, the carbonyl oxygen possesses a negative electrostatic potential, making it a hydrogen bond acceptor. uchile.cl This interaction helps to properly orient the inhibitor within the active site for efficient reaction. nih.gov

Impact of Structural Modifications on Biological Efficacy

The biological efficacy of phenyl methylcarbamate is highly sensitive to structural modifications on the phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies have been extensively used to correlate physicochemical properties of substituents with their inhibitory activity against acetylcholinesterase. acs.orgepa.gov These studies have demonstrated that the position and nature of the substituent significantly influence the compound's effectiveness.

Substituents at the meta position of the phenyl ring tend to increase activity more than those at the ortho or para positions. acs.org This is attributed to the specific topography of the acetylcholinesterase active site. The size of the substituent is also a critical factor. For instance, increasing the size of an alkyl group at the meta position from methyl to isopropyl enhances activity, but a further increase to a tert-butyl group leads to a decrease in efficacy. acs.org This suggests an optimal size for substituents to fit within the active site.

| Compound | Substituent(s) | Position(s) | Observed Effect on Biological Efficacy |

|---|---|---|---|

| Phenyl methylcarbamate | -H | - | Parent compound, baseline activity. |

| m-Tolyl methylcarbamate | -CH₃ | meta | Increased activity compared to the parent compound. |

| o-Tolyl methylcarbamate | -CH₃ | ortho | Less activity compared to the meta-isomer. |

| p-Tolyl methylcarbamate | -CH₃ | para | Activity similar to the parent compound. |

| m-Isopropylphenyl methylcarbamate | -CH(CH₃)₂ | meta | Maximum activity observed in a series of alkyl-substituted derivatives. acs.org |

| m-tert-Butylphenyl methylcarbamate | -C(CH₃)₃ | meta | Less active than the isopropyl-substituted counterpart. acs.org |

| Thymol N-methylcarbamate | -CH(CH₃)₂, -CH₃ | 2-isopropyl, 5-methyl | Enhanced larvicidal activity compared to thymol. tandfonline.com |

| Carvacrol N-methylcarbamate | -CH(CH₃)₂, -CH₃ | 5-isopropyl, 2-methyl | Significantly enhanced larvicidal activity compared to carvacrol. tandfonline.com |

Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, and phenyl methylcarbamate derivatives are no exception. When a chiral center is introduced into the molecule, the resulting enantiomers can exhibit significantly different potencies and selectivities towards their biological targets.

For carbamate inhibitors of cholinesterases, it has been observed that the enzyme often displays a stereopreference for one enantiomer over the other. For instance, in a study of exo- and endo-2-norbornyl-N-n-butylcarbamates, butyrylcholinesterase (BChE) showed stereoselectivity. scilit.com The (R)-(+)-exo enantiomer was found to be a more potent inhibitor of BChE than the (S)-(–)-exo enantiomer. scilit.com Conversely, for the endo isomers, the (S)-(–) enantiomer was more potent than the (R)-(+) enantiomer. scilit.com This highlights the importance of the three-dimensional arrangement of the molecule for optimal interaction with the enzyme's active site.

In the context of analogues of the experimental Alzheimer's drug phenserine, which contains a carbamate moiety, extensive structure-activity relationship studies have indicated that all derivatives with anticholinesterase activity are levorotary, possessing a 3a-S configuration in their pyrroloindole tricyclic ring system. The selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is also influenced by the stereochemistry and the structure of the N-substituted moiety of the carbamoyl (B1232498) side chain.

Furthermore, in the synthesis of methylated analogues of a kappa-receptor agonist containing a methyl carbamate group, the stereochemistry of the molecule was found to be a critical determinant of receptor affinity and selectivity. ebi.ac.uk The (S,S)-configured methyl carbamate displayed the highest kappa-receptor affinity. ebi.ac.uk These findings underscore the profound impact of stereochemical configuration on the biological activity of carbamate-containing compounds, emphasizing the need for stereoselective synthesis and evaluation in drug design and development.

Biological Interactions and Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition

Phenyl methylcarbamates are well-established inhibitors of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govt3db.ca This inhibitory action is the cornerstone of their biological effects.

Molecular Mechanisms of Reversible AChE Inhibition

The inhibition of AChE by phenyl methylcarbamates is a reversible process that occurs at the molecular level through the carbamylation of a serine residue within the enzyme's active site. nih.govt3db.ca This process involves a two-step mechanism. Initially, the carbamate (B1207046) molecule binds to the active site of AChE, forming a non-covalent Michaelis-Menten complex. Subsequently, the carbamate group is transferred to the hydroxyl group of the catalytic serine, resulting in a carbamylated enzyme and the release of the phenol (B47542) leaving group. dntb.gov.ua This carbamylated enzyme is temporarily inactive as the serine residue is unable to participate in the hydrolysis of acetylcholine. nih.govt3db.ca

The reversibility of this inhibition stems from the fact that the carbamyl-enzyme complex is unstable and undergoes spontaneous hydrolysis, regenerating the active enzyme. nih.gov The rate of this decarbamylation is significantly slower than the rate of acetylation by acetylcholine but faster than the dephosphorylation caused by organophosphates, leading to a pseudo-irreversible inhibition profile in some contexts. nih.gov The entire process can be represented by the following scheme:

E + I ⇌ E-I → E-C + P

Where E is the enzyme (AChE), I is the inhibitor (phenyl methylcarbamate), E-I is the reversible enzyme-inhibitor complex, E-C is the carbamylated enzyme, and P is the leaving group (phenol).

The formation of a charge-transfer complex between the aromatic ring of the carbamate and a "CTC site" on the enzyme has also been proposed as a contributing factor to the initial binding and inhibitory activity. acs.org

Impact on Neurotransmission Pathways

By inhibiting AChE, phenyl methylcarbamates lead to an accumulation of acetylcholine in the synaptic cleft and at neuromuscular junctions. nih.govt3db.ca This excess acetylcholine results in the continuous and excessive stimulation of cholinergic receptors, including both muscarinic and nicotinic receptors, in the central and peripheral nervous systems. nih.gov

This overstimulation disrupts normal neurotransmission, leading to a state of cholinergic crisis. In the peripheral nervous system, this can manifest as effects on muscles and glands. nih.gov In the central nervous system, where acetylcholine plays a crucial role in cognitive functions, the disruption of cholinergic pathways can have significant consequences. nih.gov The inability of the inhibited AChE to break down acetylcholine means that nerve impulses are continually transmitted, and muscle contractions may not cease in a regulated manner. t3db.ca

Enzyme Kinetics and Substrate Specificity Studies

Research has shown that the kinetic constants can be influenced by the specific substituents on the phenyl ring of the carbamate. epa.gov For instance, studies on various substituted phenyl N-methylcarbamates have demonstrated that the electronic properties and hydrophobicity of the substituents play a significant role in determining the inhibitory potency. researchgate.net

| Compound/Derivative | Enzyme Source | IC50 (nM) | Kinetic Constant | Reference |

| 3-tert-butylphenyl methylcarbamate | Musca domestica AChE | 400 | - | google.com |

| 3-tert-butylphenyl methylcarbamate | Bovine AChE | 530 | - | google.com |

| Phenyl N-methylcarbamate | Erythrocyte cholinesterase | - | Determined rate constants for inhibition and reactivation | nih.gov |

| Substituted phenyl N-methylcarbamates | Bovine erythrocyte AChE | - | Determined Kd and k2 values | epa.gov |

| 2-((2-ethylbutyl)thio)phenyl methylcarbamate | Rhipicephalus (Boophilus) microplus AChE1 | Low nanomolar | - | nih.gov |

| 2-((2-ethylbutyl)thio)phenyl methylcarbamate | Phlebotomus papatasi AChE | Low nanomolar | - | nih.gov |

This table presents a selection of kinetic data for phenyl methylcarbamate and its derivatives, illustrating the range of inhibitory potencies and the focus of kinetic studies.

In terms of substrate specificity, AChE is highly specific for acetylcholine. Butyrylcholinesterase (BChE), another cholinesterase found in the body, exhibits a broader substrate specificity and can also be inhibited by carbamates. nih.gov Some phenyl methylcarbamate derivatives have been shown to be selective inhibitors of AChE over BChE. For example, 3-diethylaminophenyl-N-methylcarbamate methiodide is a more potent inhibitor of acetylcholinesterase than butyrylcholinesterase, with the potential for complete inhibition of AChE without significant inhibition of BChE. nih.gov

Species Selectivity in AChE Inhibition

The development of species-selective AChE inhibitors is a significant area of research, particularly in the field of insecticide development, with the goal of creating compounds that are highly toxic to target pests while having minimal effects on non-target organisms, including humans. mdpi.comnih.gov

Research has demonstrated that structural modifications to the phenyl methylcarbamate scaffold can lead to significant differences in inhibitory potency against AChE from different species. mdpi.comnih.gov For instance, studies comparing the inhibition of AChE from the malaria mosquito (Anopheles gambiae) and humans have identified derivatives with high selectivity. mdpi.comnih.gov

| Compound | Anopheles gambiae AChE IC50 (nM) | Human AChE IC50 (nM) | Selectivity (hAChE/AgAChE) | Reference |

| Terbam (3-t-butylphenyl methylcarbamate) | - | - | 12 | mdpi.com |

| Compound 12 (an aryl methylcarbamate) | - | - | >500 | nih.gov |

| Compound 13 (an aryl methylcarbamate) | - | - | >100 | nih.gov |

| 2-((2-ethylbutyl)thio)phenyl methylcarbamate | Low nanomolar | - | >300 (vs human AChE) | nih.gov |

This interactive table showcases the species selectivity of various phenyl methylcarbamate derivatives, highlighting the potential for designing targeted inhibitors.

The basis for this selectivity lies in the structural differences in the active site gorge of AChE between species. nih.gov By exploiting these differences, researchers can design inhibitors that bind more tightly to the target insect's AChE than to the human enzyme. For example, substitutions at the ortho-position of the phenyl ring have been shown to confer high selectivity for Anopheles gambiae AChE over human AChE. rsc.org

Interaction with Biological Targets

Beyond their primary role as AChE inhibitors, phenyl methylcarbamates have been explored for their interactions with other biological targets, particularly in the context of drug discovery.

Exploration in Drug Discovery Efforts

The carbamate functional group is a key structural motif in many approved drugs, and phenyl methylcarbamate derivatives have been extensively investigated as potential therapeutic agents, especially for neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net The rationale for their use in Alzheimer's disease stems from the "cholinergic hypothesis," which posits that a deficit in cholinergic neurotransmission contributes to the cognitive decline observed in the disease. researchgate.net

By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which can help to alleviate some of the cognitive symptoms. Rivastigmine, a well-known anti-Alzheimer's drug, features a carbamate moiety and functions as a pseudo-irreversible inhibitor of both AChE and BChE. researchgate.net

Numerous studies have focused on synthesizing and evaluating novel phenyl methylcarbamate analogs with improved potency, selectivity, and pharmacokinetic properties. For example, ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues have been designed, with some compounds exhibiting IC50 values for AChE inhibition in the nanomolar range. researchgate.net Other research has explored linking the phenyl methylcarbamate scaffold to other pharmacophores to create multi-target-directed ligands that can address other pathological aspects of Alzheimer's disease, such as amyloid-β aggregation. tandfonline.com

| Derivative Class | Target | Notable Finding | Reference |

| ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues | AChE/BuChE | Compound 12b showed an IC50 of 0.32 nM for AChE inhibition. | researchgate.net |

| (-)-Meptazinol phenylcarbamate (Compound 43) | AChE | IC50 of 31.6 nM and showed anti-amyloidogenic properties. | tandfonline.com |

| Indoline-3-propionic acid derivatives with N-methyl-N-ethyl carbamate | AChE/BuChE | Compound 120 had an IC50 of 0.4 μM for AChE. | acs.org |

| Chromone-based phenylcarbamates | MAO/Cholinesterases | Identified as promising multi-target inhibitors. | researchgate.net |

This table provides examples of phenyl methylcarbamate derivatives explored in drug discovery and their reported activities.

The versatility of the phenyl methylcarbamate structure allows for systematic modifications to optimize its interaction with various biological targets, making it a valuable scaffold in the ongoing search for new and effective drugs. nih.govresearchgate.net

Modulation of Cholinergic Function

Phenyl methylcarbamate compounds are recognized for their role as cholinesterase inhibitors. google.comnih.gov Acetylcholine, a critical neurotransmitter, is essential for a myriad of functions throughout the body. google.com Its activity is normally regulated by cholinesterase enzymes, which rapidly break it down. google.com By inhibiting these enzymes, phenyl methylcarbamates increase the concentration and duration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic transmission. google.commdpi.com This mechanism is foundational to their effects on the nervous system. google.commdpi.com

The inhibition of acetylcholinesterase (AChE) by carbamates like phenyl methylcarbamate is a reversible process involving the carbamoylation of the enzyme's active site. nih.gov This leads to an accumulation of acetylcholine, which can overstimulate muscarinic and nicotinic receptors in both the central and peripheral nervous systems. nih.govmdpi.com The consequences of this overstimulation can range from headaches and nausea to more severe effects like convulsions and respiratory depression at higher exposures. nih.gov

Studies have demonstrated that various phenyl carbamate derivatives exhibit a range of potencies in inhibiting brain acetylcholinesterase. google.com For instance, some derivatives of (±)-N-ethyl-3-[(1-dimethylamino)ethyl]-N-methyl-phenyl-carbamate are known to be potent acetylcholinesterase inhibitors within the central nervous system. google.com The interaction of these compounds is not limited to AChE; some carbamate pesticides have also been shown to directly affect neuronal nicotinic acetylcholine receptors (nAChRs) independently of AChE inhibition, suggesting a broader impact on cholinergic neurotransmission. uu.nl

Studies on Specific Biological Activities (e.g., anticancer, antiviral, anti-inflammatory)

While the primary focus of phenyl methylcarbamate research has been on its neurological effects, related carbamate structures and phenolic compounds have been investigated for other biological activities.